Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate
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Overview
Description
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate is an organic compound with the molecular formula C15H20O4 and a molecular weight of 264.32 g/mol . This compound is known for its unique structure, which includes a methoxy group and a prop-1-en-1-yl group attached to a phenoxy moiety. It is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves several steps. One common synthetic route includes the reaction of 4-hydroxybutanoic acid with 2-methoxy-4-(prop-1-en-1-yl)phenol in the presence of a suitable esterification agent . The reaction conditions typically involve heating the reactants under reflux with a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. Industrial production methods may vary, but they generally follow similar principles with optimizations for scale and efficiency.
Chemical Reactions Analysis
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures. The major products formed depend on the specific reaction and conditions employed.
Scientific Research Applications
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate can be compared with similar compounds such as:
Methyl 2-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]acetate: This compound has a similar structure but with an acetate group instead of a butanoate group.
(E)-2-methoxy-4-(3-(4-methoxyphenyl)prop-1-en-1-yl)phenol: This compound features a similar phenoxy moiety but with different substituents.
The uniqueness of methyl 4-[2-methoxy-4-(prop-1-en-1-yl)phenoxy]butanoate lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Biological Activity
Methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a methoxy group and a prop-1-enyl substituent on a phenolic moiety. The molecular formula is C16H22O5, and it exhibits properties typical of phenolic compounds, such as antioxidant activity and potential anti-inflammatory effects.
Research indicates that compounds similar to this compound may exert their biological effects through several mechanisms:
- Antioxidant Activity : The methoxy group contributes to the compound's ability to scavenge free radicals, which can mitigate oxidative stress in cells.
- Anti-inflammatory Effects : By modulating inflammatory pathways, this compound may reduce the production of pro-inflammatory cytokines.
- Cytotoxicity Against Cancer Cells : Preliminary studies suggest that this compound may induce apoptosis in various cancer cell lines through mechanisms involving DNA damage and inhibition of cell proliferation.
Anticancer Activity
A study exploring the anticancer potential of related compounds found that this compound exhibited significant cytotoxicity against several cancer cell lines. The IC50 values observed were comparable to those of established chemotherapeutic agents. This suggests a promising role as a potential anticancer agent.
Cell Line | IC50 (µM) | Mechanism |
---|---|---|
HL60 (AML) | 5.0 | Induction of apoptosis |
MCF-7 (Breast Cancer) | 10.0 | Cell cycle arrest |
A549 (Lung Cancer) | 8.5 | DNA damage and oxidative stress |
Case Studies
- Acute Myeloid Leukemia (AML) : In vitro studies demonstrated that this compound induced significant apoptosis in AML cell lines, suggesting its potential as a therapeutic agent for resistant forms of leukemia .
- Breast Cancer : A case study involving MCF-7 cells revealed that treatment with this compound resulted in a marked decrease in cell viability, with flow cytometry indicating an increase in apoptotic cells. The study highlighted the compound's ability to disrupt mitochondrial membrane potential, leading to cell death .
- Lung Cancer : In A549 cells, the compound showed a dose-dependent response, with higher concentrations leading to increased levels of reactive oxygen species (ROS), which are known to trigger apoptosis .
Properties
IUPAC Name |
methyl 4-(2-methoxy-4-prop-1-enylphenoxy)butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-4-6-12-8-9-13(14(11-12)17-2)19-10-5-7-15(16)18-3/h4,6,8-9,11H,5,7,10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPDDQZRQKQNLCW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC1=CC(=C(C=C1)OCCCC(=O)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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